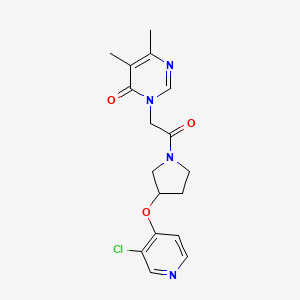
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that contains multiple functional groups, including pyrrolidine, chloropyridine, and pyrimidinone moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound likely involves a series of stepwise reactions including nucleophilic substitution, coupling reactions, and cyclization steps. For instance:
Nucleophilic Substitution: A suitable starting material, such as a pyrimidinone derivative, might react with a chloropyridine in the presence of a base to introduce the chloropyridinyl group.
Coupling Reaction:
Industrial Production Methods: The large-scale synthesis might involve optimization of these reactions to achieve higher yields and purities. This could include using more efficient catalysts, optimizing reaction times and temperatures, and employing advanced purification techniques like chromatography or crystallization.
化学反応の分析
Types of Reactions
Oxidation: This compound could undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The carbonyl group in the structure could be reduced to an alcohol under reducing conditions using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring allows for nucleophilic aromatic substitution reactions, potentially leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under basic or acidic conditions.
Major Products: These reactions can lead to a variety of derivatives, each with potentially different biological activities or material properties, including N-oxides, alcohols, and various substituted chloropyridines.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules.
As a reagent for testing new reaction conditions or catalysts.
Biology
Potential as a ligand in biochemical assays.
It can interact with specific proteins or nucleic acids due to its heterocyclic structure.
Medicine
Exploration as a lead compound for drug development.
Evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Application in the development of new materials with specific properties.
Potential usage in the formulation of agrochemicals or specialty chemicals.
作用機序
The detailed mechanism of action for this compound would depend on its specific interactions in biological or chemical systems. Generally, the molecular structure allows it to interact with various biological targets:
Molecular Targets: Proteins, enzymes, or DNA.
Pathways Involved: Binding to active sites, inhibiting or modulating enzyme activity, or intercalating into DNA.
類似化合物との比較
Comparison with Other Compounds: Compared to other compounds with similar structures, such as those containing pyrimidinone or chloropyridine, 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one might exhibit unique reactivity and biological activity due to the combination of its functional groups and steric effects.
Similar Compounds
3-(2-(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one: Where the chlorine atom is replaced with a bromine atom, showing different reactivity.
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-2-amine: Modification of the pyrimidinone ring to an amine, altering its binding properties.
This unique combination of properties and reactivity potential makes this compound a compound of significant interest for future research and application development.
特性
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-11-12(2)20-10-22(17(11)24)9-16(23)21-6-4-13(8-21)25-15-3-5-19-7-14(15)18/h3,5,7,10,13H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBQSZWUQZJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
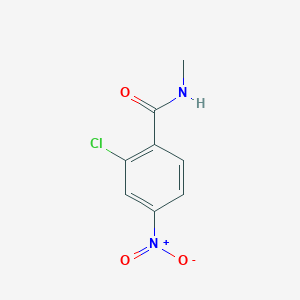
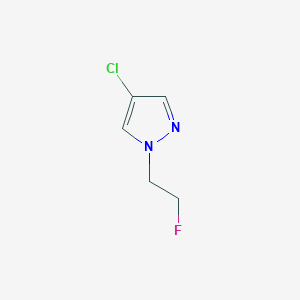
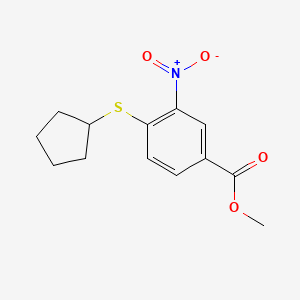


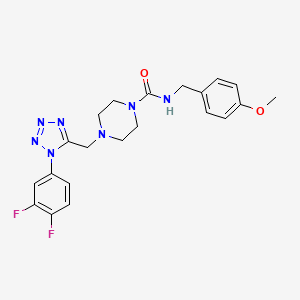
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
![N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2531722.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531726.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
